tert-butyl N-(1-cyclopropyl-3-oxopropan-2-yl)carbamate
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Overview
Description
Preparation Methods
The synthesis of tert-butyl N-(1-cyclopropyl-3-oxopropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclopropyl ketone derivative under specific conditions . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Chemical Reactions Analysis
tert-Butyl N-(1-cyclopropyl-3-oxopropan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides to form substituted carbamates.
Scientific Research Applications
tert-Butyl N-(1-cyclopropyl-3-oxopropan-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl N-(1-cyclopropyl-3-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include enzyme inhibition, receptor binding, and signal transduction .
Comparison with Similar Compounds
tert-Butyl N-(1-cyclopropyl-3-oxopropan-2-yl)carbamate can be compared with similar compounds such as:
tert-Butyl N-(1-cyclobutyl-3-oxopropan-2-yl)carbamate: This compound has a similar structure but with a cyclobutyl group instead of a cyclopropyl group, which may result in different chemical reactivity and biological activity.
tert-Butyl N-(3-hydroxypropyl)carbamate: This compound has a hydroxypropyl group, which can lead to different chemical properties and applications.
tert-Butyl N-(3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: This compound contains a bicyclic structure, which may impart unique chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-(1-cyclopropyl-3-oxopropan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-9(7-13)6-8-4-5-8/h7-9H,4-6H2,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCJNTBHTFXMTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CC1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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